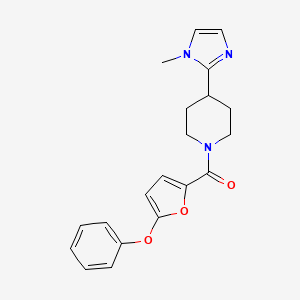

4-(1-methyl-1H-imidazol-2-yl)-1-(5-phenoxy-2-furoyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related imidazolyl-piperidine derivatives involves multiple steps, including nucleophilic reactions, protection/deprotection strategies, and condensation reactions. Compounds with imidazole and piperidine moieties, like the one of interest, are typically synthesized for their potent selective inhibition properties, as seen in the creation of potent and selective inhibitors of nitric oxide formation using related structures (Wei et al., 2007).

Molecular Structure Analysis

The molecular structure of imidazolyl-piperidine derivatives is characterized by the presence of an imidazole ring attached to a piperidine scaffold, often with additional substitutions that confer unique biological activities. The structural elucidation typically involves spectroscopic methods such as IR, NMR, and Mass Spectrometry, offering insights into the molecular framework and the spatial arrangement of atoms (Guna et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving this compound class can include nucleophilic addition, cycloaddition, and ring transformation processes. These reactions enable the synthesis of fully substituted furans, demonstrating the compound's versatile reactivity and utility in creating structurally diverse derivatives with potential biological activities (Pan et al., 2010).

Physical Properties Analysis

The physical properties of such compounds are crucial for understanding their solubility, stability, and formulation potential. While specific data on the compound of interest is scarce, related research emphasizes the importance of crystal structure analysis and physicochemical parameter studies to optimize bioavailability and therapeutic efficacy (Martin et al., 1979).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are determined by the compound's functional groups and molecular architecture. Imidazolyl-piperidine derivatives have been explored for their binding affinities to various receptors, indicating their potential as pharmacologically active agents. Their selectivity and potency are often a result of subtle changes in chemical structure, highlighting the significance of detailed chemical property analysis (Trabanco et al., 2006).

Applications De Recherche Scientifique

Antipsychotic Potential

Conformationally restricted butyrophenones with structural components related to the query compound have been evaluated as antipsychotic agents. These compounds demonstrated affinity for dopamine and serotonin receptors, suggesting potential as neuroleptic drugs with selectivity for certain receptor subtypes, which could be crucial in developing new treatments with fewer side effects (Raviña et al., 2000).

Corrosion Inhibition

Benzimidazole derivatives, structurally akin to the chemical compound in interest, have been studied for their effectiveness as corrosion inhibitors on steel surfaces. The research indicates these compounds can significantly reduce corrosion in acidic environments, making them valuable for protecting industrial materials (Yadav et al., 2016).

Antiprotozoal Agents

Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share the imidazole core with the query compound, has shown these molecules to be potent antiprotozoal agents. Their strong DNA affinity and significant in vitro and in vivo activities against Trypanosoma and Plasmodium species highlight their potential as novel treatments for protozoal infections (Ismail et al., 2004).

Pharmaceutical Patent Insights

A study on pharmaceutical patents revealed the strategic importance of azetidine, pyrrolidine, and piperidine derivatives (including structures similar to the query compound) as potential therapeutic agents. This insight into patent landscapes can guide future research and development efforts in drug discovery (Habernickel, 2001).

Propriétés

IUPAC Name |

[4-(1-methylimidazol-2-yl)piperidin-1-yl]-(5-phenoxyfuran-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-22-14-11-21-19(22)15-9-12-23(13-10-15)20(24)17-7-8-18(26-17)25-16-5-3-2-4-6-16/h2-8,11,14-15H,9-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGQGOJVXBVCLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCN(CC2)C(=O)C3=CC=C(O3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-methyl-1H-imidazol-2-yl)-1-(5-phenoxy-2-furoyl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2,3-dimethoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5536349.png)

![5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5536373.png)

![N-(4-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B5536382.png)

![(3S*,4R*)-4-(3-fluorophenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5536383.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5536386.png)

![4-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5536395.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]-3-methylbutanohydrazide](/img/structure/B5536402.png)

![2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5536404.png)

![3-{[(3-chloro-2,6-difluorobenzyl)amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5536406.png)